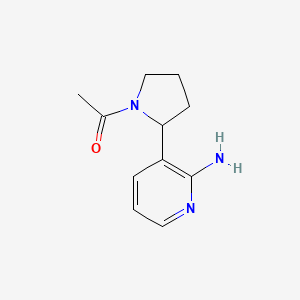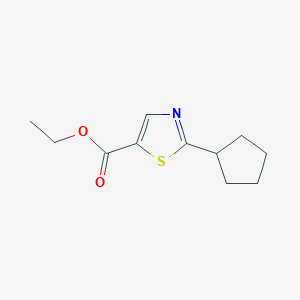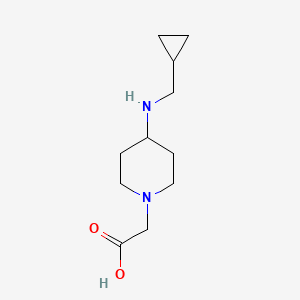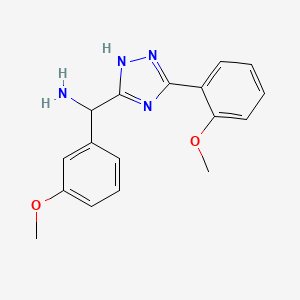
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a triazole ring substituted with methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with methoxy-substituted benzaldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the methoxyphenyl groups can enhance the compound’s interaction with biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-Methoxyphenyl)ethylamine: A simpler compound with similar methoxyphenyl substitution but lacking the triazole ring.
(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine: A compound with similar structural features but with a fluorine substitution.
(3-Methoxyphenyl)boronic acid: Another methoxyphenyl-substituted compound used in organic synthesis.
Uniqueness
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C17H18N4O2 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
(3-methoxyphenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-12-7-5-6-11(10-12)15(18)17-19-16(20-21-17)13-8-3-4-9-14(13)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChIキー |
RNMPSVHPNNBXSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




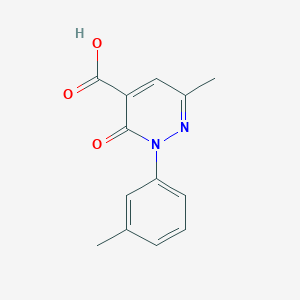
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
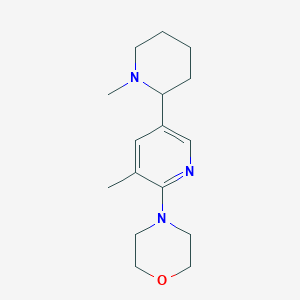
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

